molecular formula C15H16ClNO2 B2498358 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 55118-83-7

2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2498358
CAS No.: 55118-83-7
M. Wt: 277.75
InChI Key: RZJQWPKIVQACNN-UHFFFAOYSA-N
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Description

2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a synthetic cyclohexane-1,3-dione derivative of significant interest in medicinal chemistry research, particularly in the development of novel anti-tuberculosis agents. This compound is part of a class of molecules that have demonstrated highly specific activity against Mycobacterium tuberculosis H37Rv . Researchers are exploring its potential as a lead compound against drug-resistant strains of tuberculosis, as closely related analogs have shown minimal differences in MIC values when tested against multidrug-resistant (MDR) clinical isolates, maintaining potency where traditional therapies may fail . The core structure of this compound is based on the 5,5-dimethylcyclohexane-1,3-dione (dimedone) scaffold, a well-known building block in organic synthesis . The mechanism of action for this class is under investigation, with evidence suggesting it may operate differently from first-line antibiotics. A key research value of these compounds lies in their potent activity against non-replicating, drug-tolerant persister cells of M. tuberculosis . While standard antibiotics like isoniazid and rifampicin show limited efficacy against these dormant populations, the lead analog in this family demonstrated the ability to sterilize cultures of hypoxic and nutrient-starved persisters, which are a major challenge in tuberculosis treatment relapse . Furthermore, these compounds have shown a promisingly selective antibacterial profile, lacking general activity against Gram-positive and Gram-negative bacteria, which suggests a targeted mechanism specific to mycobacteria and potentially reduces impact on the microbiome . Researchers utilize this compound in structure-activity relationship (SAR) studies to optimize antimycobacterial potency and to probe biological pathways. It is supplied For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-[(2-chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMWSFYEVZXMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 2-chlorobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Coordination Chemistry with Lanthanides

The structurally similar ligand 2-[((4-chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione forms photoluminescent lanthanide(III) complexes. Key findings include:

Reaction ComponentConditionsProductYield/Properties
Ligand + Eu(NO₃)₃·6H₂OReflux in ethanol, 4 hrs[EuL₂(NO₃)₃]·nQuantum yield: 21.9%
Ligand + Tb(NO₃)₃·6H₂OReflux in ethanol, 4 hrs[TbL₂(NO₃)₃]·n (polymeric structure)Coordination number: 10

The enamine oxygen atoms of the cyclohexanedione core coordinate with lanthanide ions, enabling energy transfer via an “antenna” mechanism. The 2-chloro substituent likely enhances electron-withdrawing effects, stabilizing the ligand-metal interaction.

Bromination at Active Methylene Sites

Cyclohexane-1,3-diones undergo selective mono-bromination at the α-carbonyl position. For example:

SubstrateBromination AgentConditionsProductYield
5,5-Dimethylcyclohexane-1,3-dioneMBM (CH₂Br₂)DMF, RT, 40 min2-Bromo-5,5-dimethylcyclohexane-1,3-dione91%

The 2-((arylamino)methylene) substituent may sterically hinder bromination, but the electron-deficient enamine system could activate adjacent positions for electrophilic attack.

Cyclization and Heterocycle Formation

Enamine derivatives of cyclohexane-1,3-dione participate in cyclocondensation reactions. For instance:

| Reaction | Reagents/Conditions | Product | Key Feature |
|---------------------------|------------------------------------|-------------------------------------------|

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, studies have shown significant antitumor activity against various human cancer cell lines, with particular emphasis on its mechanism involving inhibition of cell proliferation and induction of apoptosis .
    • A specific study evaluated the compound's effectiveness against multidrug-resistant strains of cancer cells, demonstrating promising results in overcoming resistance mechanisms .
  • Antimicrobial Properties :
    • The compound has been assessed for its antimicrobial activity against drug-resistant strains of Mycobacterium tuberculosis. In vitro studies demonstrated that it exhibits potent activity against both replicating and non-replicating forms of the bacteria, suggesting potential as a new antituberculosis agent .
  • Anti-inflammatory Effects :
    • There is evidence supporting the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways effectively, which could be beneficial in treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the anticancer potential of this compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, showcasing its potential as an effective anticancer agent .

Case Study 2: Antituberculosis Efficacy

In another study focusing on tuberculosis, the compound was tested against clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. The findings revealed that it significantly reduced bacterial load in vitro, highlighting its potential as a novel treatment option for tuberculosis .

Mechanism of Action

The mechanism of action of 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight Melting Point (°C) Key Activity
Target Compound (2-Chlorophenyl) 2-Cl 295.75 Not reported Under investigation
Compound 39 (2-Hydroxyphenyl) 2-OH 277.28 Not reported Antituberculosis (MIC 2.5 μg/mL)
Trifluoromethylphenyl Derivative 2-CF₃ 345.74 Not reported Anti-COX-2
3b (4-Chlorobenzylidene) 4-Cl 278.73 130 Antimicrobial

Physicochemical Properties

  • Thermal Stability : Para-substituted benzylidenes (e.g., 3b) exhibit higher melting points (130–171°C) compared to ortho-substituted analogs, likely due to improved crystallinity .

Biological Activity

2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane backbone with a chlorophenyl group and an amino-methylene moiety. Its molecular formula is C15_{15}H18_{18}ClN1_{1}O2_{2}, and it has been synthesized through various methods, primarily involving the reaction of 2-chloroaniline with 5,5-dimethyl-1,3-cyclohexanedione.

Research indicates that compounds structurally related to this compound interact with multiple biological targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of prostaglandins and leukotrienes .
  • Apoptosis Induction : The compound exhibits antiproliferative effects on cancer cells by inducing apoptosis and inhibiting cell division .
  • Receptor Binding : Similar compounds have demonstrated high affinity for various receptors, suggesting potential pathways for therapeutic applications .

Anticancer Activity

In vitro studies have reported that this compound possesses significant anticancer properties. It has been observed to inhibit the proliferation of several cancer cell lines through mechanisms such as:

  • Inducing apoptosis via mitochondrial pathways.
  • Disrupting cell cycle progression at the G1/S phase.

Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity by:

  • Reducing the production of pro-inflammatory cytokines.
  • Inhibiting the activity of COX and LOX enzymes .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Demonstrated enzyme inhibition (COX and LOX) and antiproliferative effects on cancer cells.
Reported antimicrobial activity against multiple bacterial strains.
Investigated photoluminescent properties and antituberculosis potential.

Q & A

Q. Key Reaction Conditions Table

ReactantsSolventCatalystTemperatureYieldSource
Cyclohexane-1,3-dione + Aniline derivativeEthanolPiperidineReflux61–85%
5,5-Dimethylcyclohexane-1,3-dione + DiamineHClNoneRoom temp.N/A

How do electronic effects of substituents on the aryl group influence cyclization outcomes in related compounds?

Advanced
Substituents on the aryl ring (e.g., nitro, benzoyl, methyl) significantly impact cyclization pathways. For instance, treatment of 2-(2-amino-5-nitrophenylaminomethylene)-5,5-dimethylcyclohexane-1,3-dione with HCl yielded 8-nitro-diazepinon derivatives, while methyl groups favored 7-methyl products . Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at specific positions, directing cyclization regioselectivity. Computational studies (DFT) could predict such effects by analyzing charge distribution and transition states.

What spectroscopic and analytical methods are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify tautomeric forms (e.g., keto-enol equilibrium) and confirm substituent positions. For example, 1H^1H-NMR of similar compounds shows aromatic proton resonances at δ 7.2–7.6 ppm and methyl groups at δ 1.0–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+^+] at m/z 283 for related derivatives) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for CNBF-derivatized amines .

How can computational modeling address tautomerism and reactivity predictions?

Advanced
Density Functional Theory (DFT) calculations can model tautomeric equilibria (e.g., enol vs. keto forms) by comparing relative energies and transition states. For fluorinated analogs, fluorine’s electronegativity stabilizes specific tautomers, which could be extrapolated to the chloro derivative . Molecular docking may predict binding affinities to biological targets (e.g., enzymes), guiding drug design .

What strategies resolve contradictions in reported reaction yields for similar derivatives?

Advanced
Discrepancies in yields often arise from solvent polarity, catalyst loading, or purification methods. For example:

  • Piperidine-catalyzed reactions in ethanol yield >80% , while uncatalyzed reactions may require harsher conditions.
  • Systematic optimization (e.g., Design of Experiments) can identify critical factors. A study on 2,4-difluoro derivatives achieved 90% purity via recrystallization , suggesting similar protocols for the chloro analog.

What biological evaluation methodologies are applicable for this compound?

Q. Basic

  • Antimicrobial Assays : Disk diffusion or microdilution against bacterial/fungal strains, comparing zones of inhibition to controls .
  • Anticancer Screening : MTT assays using cancer cell lines (e.g., IC50_{50} determination). Fluorinated analogs showed moderate activity, suggesting structure-activity relationship (SAR) studies for the chloro derivative .

How does the chloro substituent alter reactivity compared to fluoro or methoxy groups?

Advanced
The chloro group’s moderate electronegativity and steric bulk influence both electronic and steric effects:

  • Electrophilic Substitution : Chloro directs electrophiles to meta/para positions, unlike fluorine’s stronger ortho/para direction .
  • Hydrogen Bonding : Chloro’s lower electronegativity vs. fluorine reduces hydrogen-bonding potential, affecting solubility and biological interactions.
  • Comparative studies on halogenated derivatives (e.g., 2,4-dichloro vs. 2,4-difluoro) reveal distinct reaction kinetics and product distributions .

What purification challenges arise during synthesis, and how are they mitigated?

Q. Basic

  • Tautomeric Mixtures : Column chromatography (silica gel, ethyl acetate/hexane) separates tautomers.
  • Byproducts : Recrystallization from methanol or ethanol removes unreacted starting materials, as seen in analogous syntheses .

How can cyclization side products be minimized during synthesis?

Q. Advanced

  • Acid Concentration : Controlled HCl addition prevents over-protonation, which can lead to dimerization .
  • Temperature Control : Lower temperatures (0–5°C) stabilize intermediates, reducing side reactions.
  • Protecting Groups : Temporary protection of the amino group (e.g., Boc) prevents premature cyclization .

What are the implications of tautomerism on pharmacological activity?

Advanced
Tautomeric forms (e.g., enol vs. keto) exhibit different binding modes to targets. For example, the enol form may chelate metal ions in enzyme active sites, while the keto form interacts via hydrophobic pockets. MD simulations and free-energy calculations can predict dominant tautomers in physiological conditions .

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